

Application Notes and Protocols: In Vivo Pharmacokinetic Analysis of Aleniglipron

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Compound of Interest

Compound Name: Aleniglipron

Cat. No.: B15570336

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Introduction

Aleniglipron (formerly GSK-1290) is an orally administered, small molecule, glucagon-like peptide-1 receptor (GLP-1R) agonist under investigation for the treatment of obesity and type 2 diabetes.[1] Its mechanism as a Gs-biased agonist suggests a targeted engagement with the GLP-1R, aiming to maximize therapeutic effects while minimizing potential adverse effects associated with β -arrestin recruitment.[2] Preclinical and clinical studies have indicated that **Aleniglipron** possesses a pharmacokinetic profile that supports once-daily oral dosing.[3][4] This document provides a detailed overview of the in vivo pharmacokinetic analysis of **Aleniglipron**, including representative experimental protocols and data presentation.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of **Aleniglipron** based on available preclinical and clinical data.

Table 1: Representative Pharmacokinetic Parameters of **Aleniglipron** in Preclinical Models

Species	Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	t½ (hr)	Bioavailability (%)
Rat	10	Oral	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
Non-human Primate	10	Oral	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available

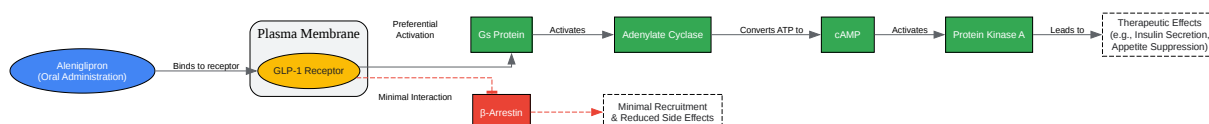
Note: While specific values are not publicly disclosed, preclinical studies in rats have shown a No Observable Adverse Effect Level (NOAEL) at 1000 mg/kg/day, suggesting a wide therapeutic window.[4] Studies in non-human primates have demonstrated dose-dependent increases in insulin secretion and reductions in blood glucose.

Table 2: Human Pharmacokinetic Parameters of **Aleniglipron** from Phase 1/2a Clinical Trials

Population	Dose	Formulation	Key Findings
Healthy Overweight/Obese Participants	Multiple ascending doses (up to 120 mg)	Capsule	Dose-proportional exposure.
Healthy Overweight/Obese Participants	120 mg	Tablet vs. Capsule	Comparable exposure between formulations.
Japanese and Non-Japanese Healthy Volunteers	Multiple ascending doses	Capsule	No clinically significant differences in safety or tolerability between populations.
Adults with Overweight or Obesity	60 mg and 120 mg (once daily)	Tablet	Terminal half-life of 25-28 hours, supporting once-daily dosing.

Signaling Pathway

Aleniglipron is a Gs-biased agonist of the GLP-1 receptor. This means it preferentially activates the Gs protein-mediated signaling pathway, which is responsible for the therapeutic effects of GLP-1, while having minimal engagement with the β -arrestin pathway, which can be associated with receptor desensitization and certain side effects.



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Aleniglipron's Gs-biased GLP-1R signaling pathway.

Experimental Protocols

The following are representative protocols for the in vivo pharmacokinetic analysis of **Aleniglipron**, based on standard practices for orally administered small molecules.

Preclinical In Vivo Pharmacokinetic Study Protocol (Rodent Model)

- Animal Model:
 - Species: Sprague-Dawley rats
 - Sex: Male and female
 - Weight: 200-250 g
 - Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight before dosing.

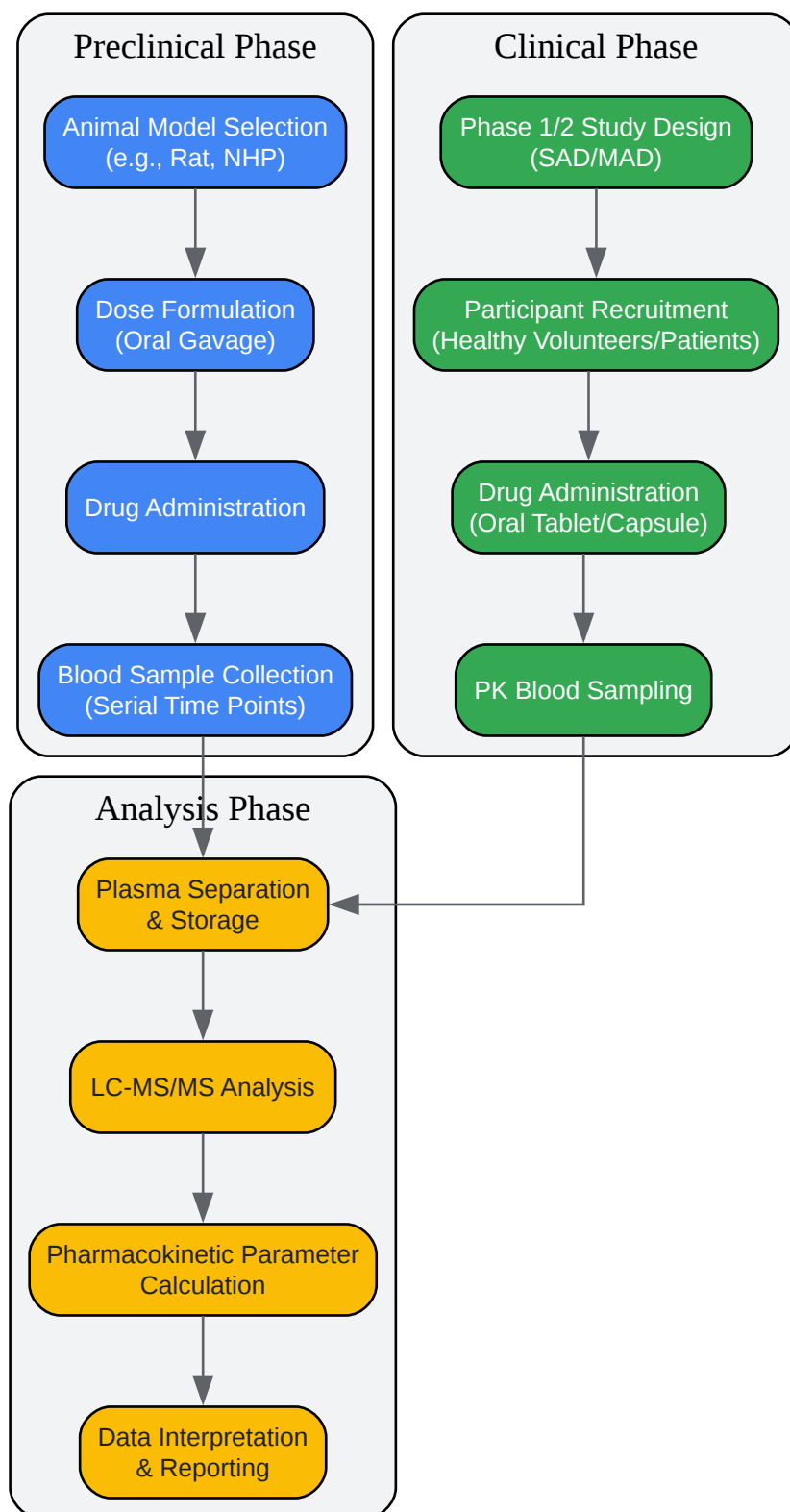
- Drug Formulation and Administration:
 - Formulation: **Aleniglipron** is suspended in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).
 - Dose Levels: A minimum of three dose levels are evaluated (e.g., 1, 10, and 100 mg/kg).
 - Administration: A single dose is administered via oral gavage.
- Sample Collection:
 - Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
 - Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
 - Plasma is separated by centrifugation and stored at -80°C until analysis.
- Bioanalytical Method:
 - Plasma concentrations of **Aleniglipron** are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
 - The method should be sensitive and specific for the detection of the parent drug.
- Pharmacokinetic Analysis:
 - Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
 - Parameters to be determined include: C_{max} (maximum plasma concentration), T_{max} (time to reach C_{max}), AUC (area under the plasma concentration-time curve), t_{1/2} (terminal half-life), and oral bioavailability (if intravenous data is available).

Clinical Pharmacokinetic Study Protocol (Phase 1, Healthy Volunteers)

- Study Design:
 - A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
 - Participants are healthy male and female volunteers with a BMI within a specified range (e.g., $\geq 27 \text{ kg/m}^2$).
- Dosing Regimen:
 - Single Ascending Dose (SAD): Cohorts of participants receive a single oral dose of **Aleniglipron** or placebo. Doses are escalated in subsequent cohorts after safety and tolerability review.
 - Multiple Ascending Dose (MAD): Cohorts of participants receive once-daily oral doses of **Aleniglipron** or placebo for a defined period (e.g., 14 days). A "start low and go slow" titration approach may be used to improve tolerability.
- Pharmacokinetic Sampling:
 - For the SAD phase, serial blood samples are collected pre-dose and at numerous time points post-dose (e.g., up to 72 hours).
 - For the MAD phase, blood samples are collected at pre-dose and various time points after the first dose and at steady-state (e.g., on day 14).
- Bioanalytical and Pharmacokinetic Analysis:
 - Plasma concentrations of **Aleniglipron** are measured using a validated LC-MS/MS method.
 - Pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$) are calculated for single and multiple dose regimens. The accumulation ratio and dose proportionality are also assessed.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of an oral drug candidate like **Aleniglipron**.



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Workflow for in vivo pharmacokinetic analysis.

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